(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-2-methyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-10-17-13(8-15)14(20-10)18-16-9-11-4-6-12(7-5-11)19(2)3/h4-7,9,18H,1-3H3/b16-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFSGDQJYYOODW-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN=CC2=CC=C(C=C2)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=C(O1)N/N=C/C2=CC=C(C=C2)N(C)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibitory effects, based on diverse research findings.
Chemical Structure and Synthesis
The compound features a hydrazinyl moiety linked to a methyloxazole and a carbonitrile group. Its synthesis typically involves the reaction of dimethylaminobenzaldehyde with hydrazine derivatives, followed by cyclization to form the oxazole ring. The purity and structure of the synthesized compound are confirmed through techniques like NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown that related oxazoline compounds display MIC values ranging from 0.05 mg/ml to 0.4 mg/ml against various Gram-positive and Gram-negative bacteria, indicating potent bactericidal activity .
- Biofilm Inhibition : The presence of this compound reduces biofilm formation in bacterial cultures, which is critical in treating chronic infections .
| Microorganism | MIC (mg/ml) | MBC (mg/ml) |
|---|---|---|
| E. coli ATCC 25922 | 0.4 | 12.5 |
| P. aeruginosa ATCC 27853 | 0.2 | 12.5 |
| S. aureus ATCC 25923 | 6.25 | 13.12 |
| B. cereus PTCC 1015 | - | 0.05 |
| B. subtilis PTCC 1023 | - | 0.05 |
Anticancer Activity
The compound has shown promising results in cytotoxic assays against cancer cell lines, particularly:
- MCF-7 Cells : At concentrations of 0.01 to 1 mg/ml, it exhibits significant cytotoxic effects, leading to decreased cell viability .
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of intrinsic pathways, although detailed mechanisms require further investigation.
Enzyme Inhibition
Recent studies have highlighted the potential of this compound as an inhibitor of ecto-5′-nucleotidase (e5′NT), an enzyme involved in nucleotide metabolism:
- Inhibition Potency : Among derivatives tested, some compounds showed up to a 24-fold increase in inhibition against human e5′NT compared to rat e5′NT . This specificity could be beneficial for therapeutic applications targeting human diseases.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of a related compound, demonstrating its effectiveness against a range of pathogens including E. coli and S. aureus, with significant reductions in viable counts observed upon treatment with sub-MIC concentrations .
- Cytotoxicity Assessment : In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in dose-dependent cytotoxicity, suggesting potential for development as an anticancer agent .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a complex structure that includes a methyloxazole ring and a hydrazinyl group, which are known to contribute to its biological activity. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired molecular configuration. For instance, the synthesis may follow pathways similar to those described for related thiazole derivatives, which have shown promising results as enzyme inhibitors .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile. It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects. For example, compounds with similar structural motifs have shown minimum inhibitory concentrations (MICs) ranging from 1.95 µg/mL to 15.62 µg/mL against pathogens such as Staphylococcus spp. and Enterococcus faecalis .
Inhibition of Ecto-5'-Nucleotidase
One notable application of this compound is its role as an inhibitor of ecto-5'-nucleotidase (e5'NT), an enzyme implicated in purinergic signaling pathways associated with inflammation and cancer. Research indicates that derivatives of this compound exhibit potent inhibition of e5'NT, with some showing up to 24-fold higher potency against human enzymes compared to rat enzymes . This suggests potential therapeutic applications in managing conditions characterized by dysregulated purinergic signaling.
Synthesis and Characterization
A study focused on synthesizing thiazole derivatives similar to this compound involved detailed characterization using techniques such as NMR spectroscopy and mass spectrometry. The results confirmed the successful formation of the desired products, which were then tested for biological activity .
Biological Evaluation
In another study, the biological activity of synthesized hydrazine derivatives was assessed through in vitro assays against various microbial strains. The findings indicated that certain derivatives exhibited strong antimicrobial activity, supporting the hypothesis that modifications to the hydrazine moiety can enhance bioactivity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
The target compound’s oxazole core distinguishes it from other nitrogen-containing heterocycles (Table 1). For example:
- Thiazolo-pyrimidine hybrids (e.g., compounds 11a,b in ) combine thiazole and pyrimidine moieties, increasing molecular complexity and polarity .
- Triazole-thiol derivatives (e.g., ) introduce sulfur, which may improve metal-binding affinity but reduce solubility .
Table 1: Heterocyclic Core Comparison
Substituent Effects on Properties
The para-dimethylamino group on the benzylidene moiety is a strong electron donor, which contrasts with substituents in analogs:
- Electron-withdrawing groups (EWGs): In compound 11b (), a 4-cyano substituent lowers electron density, shifting the nitrile IR peak to 2,209 cm⁻¹ compared to the target’s expected ~2,220 cm⁻¹ .
- Methyl groups : Trimethyl substitution (11a, ) enhances lipophilicity, as evidenced by higher melting points (243–246°C vs. 213–215°C for 11b) .
- Methoxy groups: In pyrano[2,3-c]pyrazole derivatives (), methoxy groups improve solubility but reduce thermal stability .
Table 2: Substituent Impact on Spectral and Physical Properties
*Assumed based on nitrile group trends.
Q & A
Q. What synthetic methodologies are commonly employed for preparing (E)-5-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-2-methyloxazole-4-carbonitrile?
- Methodology : The compound can be synthesized via condensation reactions between hydrazine derivatives and aromatic aldehydes. For example, refluxing a mixture of a hydrazinyl-oxazole precursor (e.g., 5-hydrazinyl-2-methyloxazole-4-carbonitrile) with 4-(dimethylamino)benzaldehyde in acetic anhydride/acetic acid with sodium acetate as a catalyst. This method is adapted from analogous hydrazine-based syntheses, achieving yields around 68% under optimized conditions .
- Optimization : Varying solvents (e.g., ethanol, DMF) or catalysts (e.g., piperidine) may improve yield. Monitoring reaction progress via TLC is recommended.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?
- Techniques :
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm⁻¹, NH stretches at 3100–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent integration (e.g., aromatic protons, methyl groups, and hydrazinyl =CH signals) .
- Mass Spectrometry : Validates molecular weight (e.g., [M⁺] peak matching C₁₆H₁₇N₅O) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Approach : Screen for enzyme inhibition (e.g., ecto-5’-nucleotidase) using colorimetric assays. Derivatives of hydrazinyl-thiazoles have shown inhibitory activity (IC₅₀ values in µM range), suggesting similar protocols can be applied .
- Protocol : Incubate the compound with purified enzyme and substrate (e.g., AMP), then measure phosphate release via malachite green assay .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry and supramolecular interactions?
- Method : Grow single crystals via slow evaporation (e.g., DMF/water). Diffraction data collected at 100 K can determine the (E)-configuration of the benzylidene-hydrazine moiety and hydrogen-bonding networks .
- Case Study : Analogous hydrazide derivatives (e.g., (E)-N’-(4-methoxybenzylidene)-5-methylpyrazole-3-carbohydrazide) have been structurally validated via this approach .
Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity?
- DFT Workflow : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO), electrostatic potential surfaces, and Fukui indices for nucleophilic/electrophilic sites .
- Application : Predict interaction sites for enzyme binding or photophysical behavior (e.g., charge-transfer transitions in UV-Vis spectra) .
Q. How can environmental fate studies be designed to assess its persistence and ecotoxicity?
- Experimental Design :
- Partitioning : Measure log P (octanol-water) to assess bioavailability.
- Degradation : Perform hydrolysis/photolysis experiments under controlled pH and light conditions .
- Ecotoxicology : Use OECD guidelines for Daphnia magna acute toxicity or algal growth inhibition tests .
Q. What strategies address low solubility in aqueous media for in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles to enhance bioavailability .
Data Analysis and Contradictions
Q. How can discrepancies in NMR chemical shifts between synthesized batches be resolved?
- Troubleshooting :
- Impurity Check : Analyze by HPLC to rule out byproducts.
- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; DMSO may cause shifts due to hydrogen bonding .
- Crystallographic Validation : Cross-reference with X-ray data to confirm substituent positions .
Q. What experimental variables most significantly impact synthesis yield, and how are they optimized?
- Key Variables :
- Catalyst : Sodium acetate vs. piperidine (affects condensation efficiency) .
- Reflux Time : Extend beyond 2 hours if intermediate formation is slow.
- Workup : Use gradient recrystallization (e.g., ethanol/water) to purify crystalline product .
Stability and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
